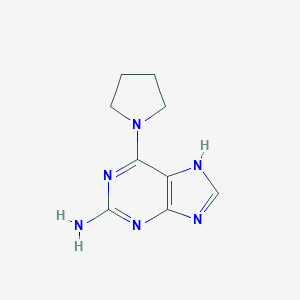

6-(ピロリジン-1-イル)-9H-プリン-2-アミン

説明

“6-(Pyrrolidin-1-yl)-9H-purin-2-amine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This type of structure is widely used by medicinal chemists to create compounds for the treatment of human diseases . The pyrrolidine ring allows for efficient exploration of the pharmacophore space due to sp3 hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of related compounds has been reported through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and spatial orientations of substituents can lead to different biological profiles of drug candidates .Chemical Reactions Analysis

The reactivity of similar compounds, such as 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, has been explored. These compounds can react with a variety of nucleophiles under acidic or basic conditions to yield a range of derivatives .Physical And Chemical Properties Analysis

While the physical and chemical properties of “6-(Pyrrolidin-1-yl)-9H-purin-2-amine” are not directly reported, studies on related compounds provide some context. For instance, the nature of the substituents and the ring system can greatly influence the biological activity of these molecules .科学的研究の応用

創薬と開発

ピロリジン環は、"6-(ピロリジン-1-イル)-9H-プリン-2-アミン" の中核的な構成要素であり、創薬における汎用性の高い足場です。 ピロリジン環は、ファーマコフォア空間を効率的に探索し、立体化学に寄与し、三次元的なカバレッジを向上させる能力があるため、ヒトの疾患治療のための化合物の創出に広く用いられています . この化合物は、選択的な生物学的標的を有する新しい医薬品を開発する上で役立ちます。

抗菌剤と抗結核剤

ピロリジンから誘導された化合物は、抗菌剤および抗結核剤の研究において有望な結果を示しています。 "6-(ピロリジン-1-イル)-9H-プリン-2-アミン" の構造モチーフは、細菌タンパク質との相互作用を強化するように修飾することができ、細菌感染症や結核の新しい治療法につながる可能性があります .

ピロロン誘導体の生物学的意義

ピロロンとその誘導体は、ピロリジンと密接に関連しており、顕著な抗菌効果を示しています。 これらの誘導体の生物学的意義を探求することにより、研究者はさまざまな細菌株に対して強力な効力を有する新しい抗菌剤を開発することができます .

作用機序

Target of Action

Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a common feature in many biologically active compounds, suggesting that 6-(Pyrrolidin-1-yl)-9H-purin-2-amine may interact with multiple targets.

Mode of Action

The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This suggests that 6-(Pyrrolidin-1-yl)-9H-purin-2-amine may interact with its targets in a unique manner, potentially leading to different biological profiles.

Biochemical Pathways

Compounds with a pyrrolidine ring have been associated with various biological activities , suggesting that 6-(Pyrrolidin-1-yl)-9H-purin-2-amine may influence multiple biochemical pathways.

Pharmacokinetics

The pyrrolidine ring is known to efficiently explore the pharmacophore space due to sp3-hybridization , which may influence the ADME properties of 6-(Pyrrolidin-1-yl)-9H-purin-2-amine.

Result of Action

Compounds with a pyrrolidine ring have been associated with various biological activities , suggesting that 6-(Pyrrolidin-1-yl)-9H-purin-2-amine may have diverse effects at the molecular and cellular levels.

Action Environment

The pyrrolidine ring is known to contribute to the stereochemistry of the molecule , which may influence how environmental factors affect the compound’s action.

生化学分析

Biochemical Properties

It is known that the pyrrolidine ring is a common feature in many biologically active compounds . The pyrrolidine ring is a versatile scaffold used by medicinal chemists to obtain compounds for the treatment of human diseases . It contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .

Cellular Effects

It is known that compounds with a pyrrolidine ring can have significant effects on various types of cells and cellular processes . For instance, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is known that pyrrolidin-2-one, a related compound, can act as a potential protoporphyrinogen oxidase (PPO) inhibitor .

特性

IUPAC Name |

6-pyrrolidin-1-yl-7H-purin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6/c10-9-13-7-6(11-5-12-7)8(14-9)15-3-1-2-4-15/h5H,1-4H2,(H3,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPUVBNMGJPXGHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC3=C2NC=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597659 | |

| Record name | 6-(Pyrrolidin-1-yl)-7H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18202-53-4 | |

| Record name | 6-(1-Pyrrolidinyl)-9H-purin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18202-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Pyrrolidin-1-yl)-7H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

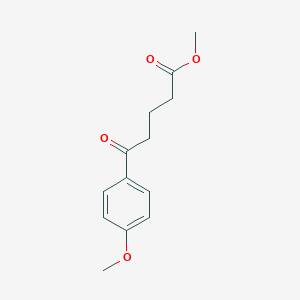

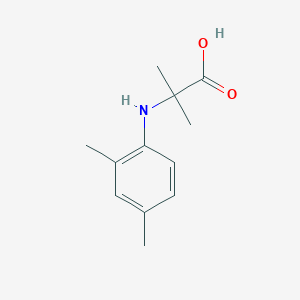

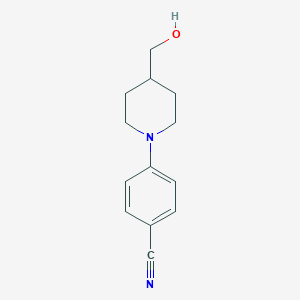

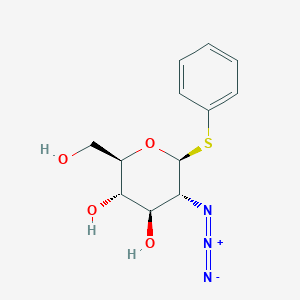

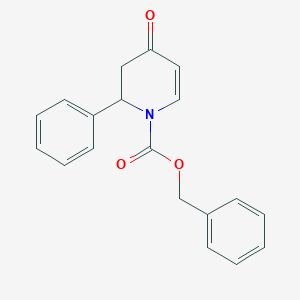

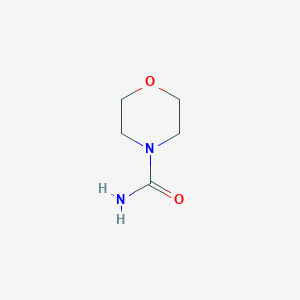

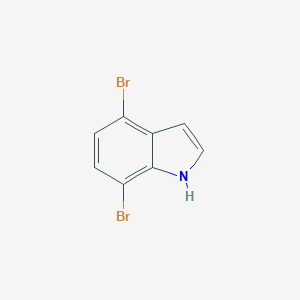

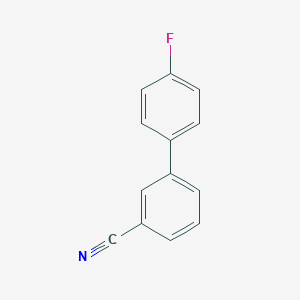

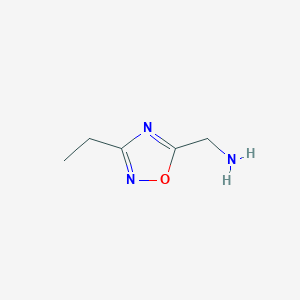

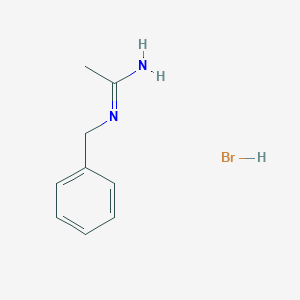

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Methylbenzo[d]oxazol-6-yl)methanol](/img/structure/B177936.png)